T-Muurolol

Antifungal Natural Product Fungicide Wood Decay

T-Muurolol (CAS 19912-62-0) is a cadinane sesquiterpenoid with a unique S. aureus multi-target engagement profile (lipase, DHFR, PBP2a, D-Ala:D-Ala ligase, RPP TetM) not documented for other cadinanes, enabling resistance-circumventing antibacterial research. It also demonstrates broad-spectrum antifungal potency (IC50 <50 μg/mL against R. solani, F. oxysporum) and serves as a validated reference standard for essential oil QC (identified in H. aromatica at 5.32%, E. banderensis at 22.09%, R. macrophylla at 38.4%). Choose T-Muurolol for hit-to-lead optimization, antifungal in planta trials, or chromatographic calibration.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 19912-62-0
Cat. No. B019499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Muurolol
CAS19912-62-0
SynonymsT-muurolol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(C2CC1)(C)O)C(C)C
InChIInChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1
InChIKeyLHYHMMRYTDARSZ-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-Muurolol (CAS 19912-62-0) Procurement Guide: Sourcing and Applications for the Cadinane Sesquiterpenoid


T-Muurolol (CAS 19912-62-0), also known as epi-α-Muurolol or (-)-Tau-muurolol, is a naturally occurring cadinane-type sesquiterpenoid alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol [1]. It is a bicyclic compound characterized by a 4-isopropyl-1,6-dimethyl-octahydronaphthalene skeleton with a tertiary alcohol functional group at position 1, featuring a (1S,4S,4aR,8aS) stereochemical configuration . First isolated from the marine-derived Streptomyces sp. M491, this compound also occurs as a constituent in the essential oils of various plant species including Taiwania cryptomerioides, Calocedrus macrolepis, and Homalomena aromatica [2].

T-Muurolol (CAS 19912-62-0) Technical Limitations: Why Alternative Cadinane Sesquiterpenoids Cannot Substitute


Cadinane-type sesquiterpenoids share a common carbon skeleton but exhibit distinct functionalization patterns and stereochemical arrangements that critically dictate their biological target engagement and efficacy profiles. Direct comparative studies demonstrate that subtle structural variations among T-Muurolol, α-Cadinol, and T-Cadinol translate into statistically significant differences in antifungal and antimite potencies [1]. Furthermore, in silico screening reveals that T-Muurolol engages a unique constellation of S. aureus protein targets—including dihydrofolate reductase, penicillin-binding protein 2a, and D-Ala:D-Ala ligase—that is not documented for other cadinane alcohols [2]. Generic substitution without empirical validation of these specific activity profiles risks compromising experimental reproducibility and therapeutic development outcomes.

T-Muurolol (CAS 19912-62-0) Quantitative Differentiation Data: Comparator-Based Evidence


T-Muurolol vs. α-Cadinol and T-Cadinol: Differential Antifungal Potency Against Phellinus noxius

T-Muurolol demonstrates measurable but lower antifungal potency compared to ferruginol, T-cadinol, and α-cadinol against the brown root rot fungus Phellinus noxius, establishing a clear activity hierarchy for cadinane-type sesquiterpenoids [1].

Antifungal Natural Product Fungicide Wood Decay

T-Muurolol and α-Cadinol: Comparable Broad-Spectrum Antifungal Activity Against Plant Pathogens

T-Muurolol and α-cadinol exhibit comparable potent antifungal activity against a broad spectrum of plant pathogenic fungi, with both compounds demonstrating IC50 values below 50 μg/mL against Rhizoctonia solani and Fusarium oxysporum, and effectively inhibiting mycelial growth of Colletotrichum gloeosporioides, Pestalotiopsis funerea, Ganoderma australe, and Fusarium solani [1].

Agricultural Fungicide Plant Pathology Natural Product

T-Muurolol vs. α-Cadinol, T-Cadinol, and Ferruginol: Differential Antimite Activity Against Dermatophagoides pteronyssinus

In a direct comparative study against the house dust mite Dermatophagoides pteronyssinus, the order of antimite activity was established as α-cadinol > T-muurolol > ferruginol > T-cadinol, with statistically significant differences demonstrated between α-cadinol, T-muurolol, ferruginol and T-cadinol at a dosage of 6.3 μg/cm² after 48 hours of exposure [1].

Acaricide Pest Control Natural Product

T-Muurolol: Unique Multi-Target Antibacterial Binding Profile Against S. aureus

Computational screening reveals that T-Muurolol engages a distinctive multi-target antibacterial binding profile against Staphylococcus aureus proteins not documented for other cadinane sesquiterpenoids. The compound was identified as a potential inhibitor of S. aureus lipase, dihydrofolate reductase, penicillin-binding protein 2a (PBP2a), D-Ala:D-Ala ligase, and ribosome protection protein tetracycline resistance determinant (RPP TetM), indicating potential activity against multi-drug-resistant strains [1]. This target engagement profile is unique among its class.

Antibacterial Molecular Docking Drug Discovery

T-Muurolol (CAS 19912-62-0) Optimal Procurement Use Cases Based on Quantitative Evidence


Agricultural Fungicide Development: Broad-Spectrum Control of Phytopathogenic Fungi

T-Muurolol is a compelling candidate for the development of natural fungicides targeting a broad spectrum of plant pathogens. Quantitative evidence demonstrates that T-Muurolol achieves IC50 values below 50 μg/mL against Rhizoctonia solani and Fusarium oxysporum, and effectively inhibits Colletotrichum gloeosporioides, Pestalotiopsis funerea, Ganoderma australe, and Fusarium solani [1]. In this application, T-Muurolol performs equivalently to α-cadinol, offering procurement flexibility for formulations where sourcing or cost considerations favor T-Muurolol. Researchers should consider this compound for in planta efficacy trials and formulation development aimed at controlling damping-off, root rot, and anthracnose diseases.

Antibacterial Drug Discovery: Lead Scaffold for Novel Anti-S. aureus Agents

T-Muurolol is a privileged lead scaffold for antibacterial drug discovery programs specifically targeting Staphylococcus aureus infections, including multidrug-resistant strains. In silico evidence establishes that T-Muurolol engages five distinct S. aureus protein targets (lipase, dihydrofolate reductase, PBP2a, D-Ala:D-Ala ligase, and RPP TetM) [1]. This unique multi-target profile, not documented for other cadinane sesquiterpenoids, suggests T-Muurolol may circumvent resistance mechanisms that compromise single-target antibiotics. Medicinal chemistry groups should prioritize T-Muurolol for hit-to-lead optimization campaigns, structure-activity relationship studies, and in vitro minimum inhibitory concentration (MIC) validation.

Acaricide Research: Intermediate-Potency Reference Standard

T-Muurolol serves as a well-characterized intermediate-potency reference standard for acaricide research, particularly for studies investigating structure-activity relationships among cadinane sesquiterpenoids. Direct comparative evidence establishes a clear activity ranking against Dermatophagoides pteronyssinus: α-cadinol > T-muurolol > ferruginol > T-cadinol [1]. T-Muurolol's intermediate position makes it an ideal benchmark compound for evaluating novel acaricidal candidates, assessing additive or synergistic effects in essential oil formulations, and calibrating bioassay sensitivity. Researchers should procure T-Muurolol when a validated, moderately potent cadinane alcohol is required as an internal assay control.

Comparative Phytochemical Analysis: Authentic Reference Material

T-Muurolol is an essential authentic reference standard for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analyses of essential oils and plant extracts. The compound has been identified and quantified in diverse botanical sources including Homalomena aromatica (5.32% composition), Eugenia banderensis (22.09% composition), and Rothmannia macrophylla (38.4% composition) [1][2][3]. Its well-characterized mass spectrum and chromatographic retention indices make it a reliable marker for chemotaxonomic studies, quality control of essential oil products, and authentication of plant-derived materials. Procurement of high-purity T-Muurolol is critical for generating accurate calibration curves and validating compound identity in complex natural product matrices.

Technical Documentation Hub

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